molecular formula C24H19F2NO4 B13394073 (R)-3-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

(R)-3-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B13394073
M. Wt: 423.4 g/mol
InChI Key: MNEDJBJASVXQIC-UHFFFAOYSA-N
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Description

Fmoc-2,3-Difluoro-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is widely used in peptide synthesis due to its unique chemical properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,3-Difluoro-L-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure followed by the attachment of the Fmoc group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the phenylalanine molecule. The Fmoc group is then attached using Fmoc chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of Fmoc-2,3-Difluoro-L-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,3-Difluoro-L-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry

Fmoc-2,3-Difluoro-L-Phenylalanine is extensively used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites. This compound is also used in the development of novel materials, including hydrogels and nanomaterials.

Biology

In biological research, Fmoc-2,3-Difluoro-L-Phenylalanine is used to study protein structure and function. The incorporation of fluorine atoms can provide insights into protein folding and stability.

Medicine

The compound has potential applications in drug development. Its unique chemical properties make it a valuable tool in the design of peptide-based therapeutics.

Industry

Fmoc-2,3-Difluoro-L-Phenylalanine is used in the production of high-quality peptides for various industrial applications, including the development of biomaterials and catalysts.

Mechanism of Action

The mechanism of action of Fmoc-2,3-Difluoro-L-Phenylalanine involves its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties of the phenyl ring, affecting the overall structure and function of the peptide. The Fmoc group provides stability and protection during synthesis, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phenylalanine: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

    Fmoc-3,4-Difluoro-L-Phenylalanine: Similar structure but with fluorine atoms at different positions.

    Fmoc-Pentafluoro-L-Phenylalanine: Contains five fluorine atoms, leading to different chemical properties.

Uniqueness

Fmoc-2,3-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C24H19F2NO4

Molecular Weight

423.4 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19F2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)

InChI Key

MNEDJBJASVXQIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)F)C(=O)O

Origin of Product

United States

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